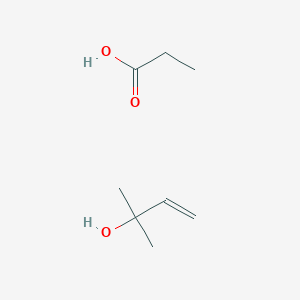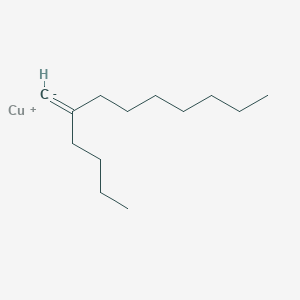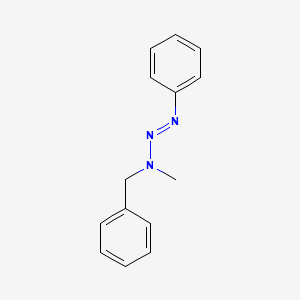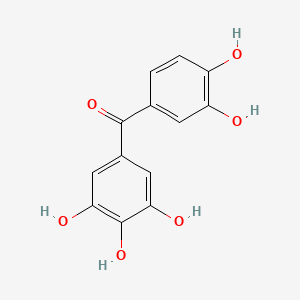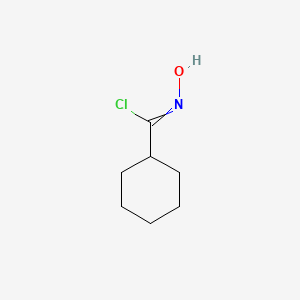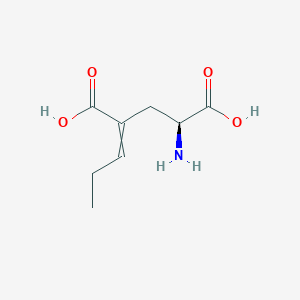
4-Propylidene-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylidene-glutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylidene-glutamic acid typically involves the modification of glutamic acid through a series of chemical reactions. One common method includes the use of allyl alcohol in a Mitsunobu esterification reaction, followed by further chemical modifications to introduce the propylidene group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-propylidene-glutamic acid may involve microbial fermentation processes, similar to those used for producing poly-γ-glutamic acid. These processes leverage the metabolic pathways of certain Bacillus species to produce the desired compound in large quantities . Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propylidene-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propylidene group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce propyl-substituted glutamic acid. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Applications De Recherche Scientifique
4-Propylidene-glutamic acid has diverse applications in scientific research, including:
Chemistry: The compound serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to protein interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-propylidene-glutamic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors . These interactions influence various cellular processes, including synaptic transmission and plasticity. Additionally, the compound’s derivatives may inhibit specific enzymes or modulate signaling pathways, contributing to their therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-propylidene-glutamic acid include:
Glutamic acid: The parent compound, widely used in protein synthesis and neurotransmission.
Poly-γ-glutamic acid: A polymer of glutamic acid with applications in biomedicine and industry.
Glutamate derivatives: Various functionalized derivatives used in research and therapeutic applications.
Uniqueness
4-Propylidene-glutamic acid stands out due to the presence of the propylidene group, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
56973-40-1 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(2S)-2-amino-4-propylidenepentanedioic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-3-5(7(10)11)4-6(9)8(12)13/h3,6H,2,4,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
Clé InChI |
WKTPEUFZYFCNLY-LURJTMIESA-N |
SMILES isomérique |
CCC=C(C[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CCC=C(CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
phosphane](/img/structure/B14628550.png)

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
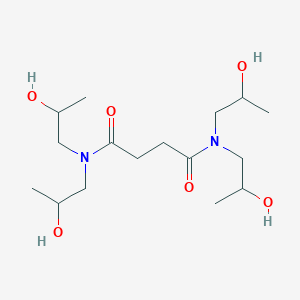
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
